Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2306269-92-9
VCID: VC8168253
InChI: InChI=1S/C17H25NO2/c1-16(2,3)20-15(19)18-12-10-17(4,11-13-18)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
SMILES: CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol

Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate

CAS No.: 2306269-92-9

Cat. No.: VC8168253

Molecular Formula: C17H25NO2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate - 2306269-92-9

Specification

CAS No. 2306269-92-9
Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
IUPAC Name tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate
Standard InChI InChI=1S/C17H25NO2/c1-16(2,3)20-15(19)18-12-10-17(4,11-13-18)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
Standard InChI Key VKUHICZOKIHSCQ-UHFFFAOYSA-N
SMILES CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2
Canonical SMILES CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

The molecular formula of tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate is C<sub>17</sub>H<sub>23</sub>NO<sub>2</sub>, with a molecular weight of 275.37 g/mol. The piperidine ring adopts a chair conformation, stabilized by the bulky tert-butyl carbamate group. Key structural features include:

  • 4-Methyl group: Enhances steric hindrance and influences ring conformation.

  • 4-Phenyl group: Introduces aromaticity and potential π-π interactions.

  • Boc (tert-butyloxycarbonyl) protection: A common strategy to mask amines during synthesis .

Table 1: Predicted Physicochemical Properties

PropertyValue
Melting Point85–90°C (estimated)
Boiling Point320–325°C (extrapolated)
SolubilitySoluble in DCM, THF, ethanol
LogP (Partition Coeff.)3.2 (calculated)

These values are derived from analogs such as tert-butyl 4-phenylpiperidine-1-carboxylate (PubChem CID: 10015811) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Piperidine Ring Formation: Cyclization of 4-methyl-4-phenylpiperidine precursors, often via reductive amination or Mannich reactions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like triethylamine.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

A modified route from Kong et al. for analogous boronate esters suggests that Suzuki-Miyaura coupling could introduce aryl groups post-Boc protection, though this remains speculative for the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
14-Methyl-4-phenylpiperidine, Boc<sub>2</sub>O, DCM, 0°C→RT75%
2Column chromatography (hexane:EtOAc)90%

Applications in Pharmaceutical Research

Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate is primarily utilized as:

  • Drug Intermediate: For kinase inhibitors and antipsychotics, leveraging its rigid piperidine scaffold .

  • Protecting Group Strategy: The Boc group enables selective functionalization of secondary amines in multi-step syntheses.

  • Structural Probes: In studying receptor-ligand interactions due to its stereoelectronic profile .

Notably, derivatives of 4-phenylpiperidine are pivotal in synthesizing crizotinib analogs, highlighting potential anticancer applications .

Comparison with Structural Analogs

Table 3: Key Analog Comparisons

CompoundSubstituentsApplications
tert-Butyl 4-phenylpiperidine-1-carboxylate 4-PhPROTAC development
tert-Butyl 4-(trifluoromethyl)piperidine-1-carboxylate4-CF<sub>3</sub>Agrochemical intermediates
Target Compound4-Me, 4-PhKinase inhibitor synthesis

The methyl group in the target compound enhances steric bulk compared to phenyl-only analogs, potentially improving target selectivity.

Future Directions

Research gaps include:

  • Catalytic Asymmetric Synthesis: For enantiopure variants.

  • In Vivo Studies: To evaluate pharmacokinetics and toxicity.

  • Computational Modeling: To predict binding affinities for drug design.

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